molecular formula C11H14O3 B13943701 [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol CAS No. 95710-69-3

[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol

Cat. No.: B13943701
CAS No.: 95710-69-3
M. Wt: 194.23 g/mol
InChI Key: FJKQWHXKFCLFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that belongs to the class of dioxolanes It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanol derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: This compound can be reduced to yield various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl or dioxolane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology: This compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a therapeutic agent.

Comparison with Similar Compounds

    [2-(2-Methyl-1,3-dioxolan-2-yl)methanol]: This compound shares the dioxolane ring but lacks the phenyl group, resulting in different chemical and biological properties.

    [2-(2-Methyl-1,3-dioxolan-2-yl)acetate]: Similar in structure but with an acetate group, this compound exhibits distinct reactivity and applications.

Uniqueness: The presence of both the phenyl group and the dioxolane ring in [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

95710-69-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol

InChI

InChI=1S/C11H14O3/c1-11(13-6-7-14-11)10-5-3-2-4-9(10)8-12/h2-5,12H,6-8H2,1H3

InChI Key

FJKQWHXKFCLFJK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.